N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide
Description
“N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide” is a synthetic small molecule characterized by a quinoxaline core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with an oxan-4-yl (tetrahydropyran) moiety. The quinoxaline scaffold, a bicyclic structure with two nitrogen atoms, is widely employed in medicinal chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors . The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the oxan-4-yl group may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(14-9-18-12-3-1-2-4-13(12)20-14)19-10-15-21-16(22-25-15)11-5-7-24-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGWMQGBIHLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The oxadiazole ring is then introduced via cyclization reactions involving amidoximes and carboxyl derivatives or aldehydes in the presence of organic bases . The final step involves the attachment of the oxan-4-yl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its oxadiazole and quinoxaline moieties allow for the creation of more complex structures. Researchers utilize it in the synthesis of various derivatives that can exhibit different chemical properties and biological activities.
Coordination Chemistry
In coordination chemistry, N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide acts as a ligand. Its ability to coordinate with metal ions can lead to the development of new materials with specific electronic or optical properties.
Biological Applications
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies indicate that derivatives of quinoxaline compounds exhibit significant activity against various microbial strains, including bacteria and fungi. For instance, some derivatives have been tested against Trypanosoma cruzi, demonstrating effective growth inhibition, which suggests potential use in treating infections caused by this parasite .
Anticancer Properties
Research has highlighted the anticancer potential of quinoxaline derivatives. The compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells. In vitro studies have reported IC50 values indicating potent activity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism often involves interference with signaling pathways critical for tumor growth.
Medicinal Applications
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Some studies suggest that it may inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response, thereby reducing symptoms associated with conditions like arthritis and asthma .
Chronic Disease Treatment
The compound is being explored for its potential in treating chronic diseases such as diabetes and cardiovascular conditions. Its derivatives have shown effectiveness in modulating glucose homeostasis and reducing inflammation associated with metabolic disorders .
Industrial Applications
Material Science
In industry, this compound is utilized in developing new materials with tailored properties. For example, it can be incorporated into polymers to enhance their mechanical strength or thermal stability. Additionally, its unique chemical structure allows for the design of coatings with specific functionalities, such as improved adhesion or resistance to environmental degradation.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The oxadiazole ring contributes to the compound’s stability and bioavailability, enhancing its therapeutic potential .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Quinoxaline vs. Quinoline: The quinoxaline core in the target compound offers distinct electronic properties compared to quinoline analogs like Navacaprant or the phenyl-oxadiazole derivative . Quinoxaline’s dual nitrogen atoms may enhance binding to targets requiring electron-deficient aromatic systems, whereas quinoline’s single nitrogen favors interactions with hydrophobic pockets.
Oxadiazole Substituent Effects
- Oxan-4-yl vs.
- Oxan-4-yl vs. Phenyl: The oxan-4-yl group’s tetrahedral geometry and oxygen atom may confer better solubility compared to the planar, aromatic phenyl substituent in the quinoline derivative .
Functional Group Implications
- Carboxamide Linkage : The carboxamide group in the target compound and its thian analog enables hydrogen bonding with biological targets, contrasting with Navacaprant’s piperidine-amine moiety, which may enhance basicity and cationic interactions .
- Fluorine in Navacaprant : The fluorine atom in Navacaprant likely enhances metabolic stability and bioavailability, a feature absent in the target compound .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that incorporates both oxadiazole and quinoxaline moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: C17H21N3O4
Molecular Weight: 345.37 g/mol
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the oxadiazole ring. For instance, a series of quinoxaline-based 1,3,4-oxadiazoles demonstrated significant antibacterial and antifungal activities. In vitro evaluations showed that these compounds were effective against various bacterial strains and fungi, outperforming some conventional antibiotics .
| Compound | Activity | Reference |
|---|---|---|
| 5l | Antibacterial against T. cruzi | |
| 20 | Strong activity against C. tetani, B. subtilis, S. typhi, E. coli | |
| 21c | Antimycobacterial activity on M. tuberculosis |
Anti-inflammatory and Analgesic Effects
Research on oxadiazole derivatives has also indicated anti-inflammatory and analgesic properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit inflammatory pathways and alleviate pain responses in animal models .
Anticancer Properties
The anticancer potential of quinoxaline derivatives has been explored in various studies. Certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the oxadiazole and quinoxaline frameworks can enhance their efficacy as anticancer agents .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition: Some derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.
- Reactive Oxygen Species (ROS) Modulation: Compounds may induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Activity: A recent study synthesized a series of quinoxaline-derived oxadiazoles and evaluated their antimicrobial efficacy against standard strains. The findings indicated that compounds with the oxadiazole moiety exhibited enhanced activity compared to those without it .
- Anti-inflammatory Assessment: In a model of induced inflammation, several derivatives were tested for their ability to reduce edema and pain responses. The results showed significant reductions in inflammation markers compared to control groups .
Q & A
Basic: What are the recommended synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoxaline-2-carboxamide, and what are the critical reaction conditions to consider?
The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under reflux in ethanol, followed by cyclization using catalysts like ytterbium triflate .
- Quinoxaline coupling : Introducing the quinoxaline-carboxamide moiety via nucleophilic substitution or amidation reactions under inert atmospheres .
- Critical conditions : Use ultrasonic irradiation to enhance reaction efficiency (e.g., 4-hour treatment at room temperature improves yield to ~66%) . Maintain anhydrous conditions during amide bond formation to prevent hydrolysis .
Basic: How should researchers safely handle and store this compound to ensure laboratory safety?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid open flames due to potential electrostatic discharge .
- Storage : Keep in airtight containers under dry, inert gas (e.g., argon) at 2–8°C. Monitor humidity to prevent hygroscopic degradation .
Advanced: How can computational methods like quantum chemical calculations enhance the synthesis and optimization of this compound?
- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for oxadiazole cyclization .
- Condition optimization : Machine learning algorithms can analyze experimental datasets (e.g., solvent polarity, catalyst loading) to predict optimal yields .
- Validation : Cross-check computed NMR chemical shifts (e.g., at δ 160–170 ppm for oxadiazole carbons) with experimental data to refine models .
Advanced: What methodologies are recommended for resolving contradictions in spectroscopic data during structural characterization?
- Multi-spectral analysis : Combine / NMR, high-resolution mass spectrometry (HRMS), and IR to cross-validate functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm) .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures, particularly for stereoisomers .
- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in flexible moieties (e.g., oxan-4-yl substituents) .
Advanced: What strategies can be employed to optimize reaction yields and purity when scaling up the synthesis?
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to reduce side reactions .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate high-purity fractions (>95%) .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
- NMR spectroscopy : Assign quinoxaline aromatic protons (δ 7.5–8.5 ppm) and oxadiazole methylene groups (δ 4.0–4.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 385.12) .
- Elemental analysis : Validate carbon/nitrogen content (e.g., C: 62.1%, N: 18.2%) against theoretical values .
Advanced: How can in silico modeling predict the biological activity of this compound, and what experimental validations are necessary?
- Docking studies : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .
- Validation : Conduct cell-based assays (e.g., MTT for cytotoxicity) and compare IC values with computational predictions .
Advanced: What are the best practices for designing controlled experiments to assess the compound's stability under various conditions?
- Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline buffers (pH 2–12) for 48 hours, then analyze via HPLC .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation products (e.g., hydrolyzed carboxamide) .
- Lyophilization : Test freeze-dried formulations for long-term storage stability .
Basic: What are the key considerations when designing a reaction mechanism study for this compound's formation?
- Intermediate trapping : Use quenching agents (e.g., DO) to isolate and characterize reactive intermediates (e.g., nitrile oxides) .
- Kinetic profiling : Monitor reaction progress via in situ FTIR to identify rate-determining steps .
- Isotope labeling : Synthesize -labeled precursors to trace nitrogen incorporation into the oxadiazole ring .
Advanced: How can researchers address discrepancies between theoretical and experimental data in reaction kinetics studies?
- Error analysis : Quantify solvent effects and catalyst deactivation pathways using microkinetic models .
- Sensitivity testing : Vary input parameters (e.g., activation energy ±5 kcal/mol) to identify dominant factors in computational simulations .
- Feedback loops : Integrate experimental rate constants into computational workflows to iteratively refine transition state geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
